molecular formula C19H17NO6S2 B2599207 Ethyl 3-{[4-(methoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate CAS No. 932465-39-9

Ethyl 3-{[4-(methoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate

Cat. No. B2599207
CAS RN: 932465-39-9
M. Wt: 419.47
InChI Key: TVYLLCXDBIBNSO-UHFFFAOYSA-N
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Description

Ethyl 3-{[4-(methoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate, also known as EBS, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. EBS is a benzothiophene derivative that possesses a sulfonamide group, making it a sulfonamide-containing compound.

Scientific Research Applications

Catalysis and Synthesis

One area of application involves the use of related compounds in catalysis to facilitate the synthesis of complex molecules. For instance, a study by Safaei‐Ghomi et al. (2017) highlighted the use of a novel catalyst in the preparation of ethyl 2-amino-5,10-dihydro-5,10-dioxo-4-phenyl-4H benzo[g]chromene-3-carboxylates via a simple one-pot three-component reaction, showcasing the catalyst's efficiency and environmental benignity in synthesis processes Safaei‐Ghomi, N. Enayat-Mehri, F. Eshteghal, Journal of Saudi Chemical Society.

Photochemical Applications

The direct alkenylation of C(sp3)–H bonds, employing benzophenone and related compounds under photo-irradiation conditions, was explored by Amaoka et al. (2014). This metal-free reaction facilitates the substitution of heteroatom-substituted methine, methylene, and aliphatic C(sp3)–H bonds by (E)-sulfonylalkene units, leading to the synthesis of complex natural products and pharmaceuticals, indicating the compound's potential in photochemically induced radical reactions Amaoka, M. Nagatomo, M. Watanabe, K. Tao, S. Kamijo, M. Inoue, Chemical Science.

Antimicrobial and Antioxidant Studies

Compounds structurally similar to Ethyl 3-{[4-(methoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate have been synthesized and evaluated for their antimicrobial and antioxidant activities. Raghavendra et al. (2016) synthesized ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds, which displayed significant antibacterial, antifungal, and antioxidant properties, underscoring the chemical's utility in developing pharmaceuticals with potential health benefits Raghavendra, N. Renuka, V.H. Kameshwar, B. Srinivasan, K. Ajay Kumar, S. Shashikanth, Bioorganic & medicinal chemistry letters.

Liquid Crystal Materials

The structural design of liquid crystal materials incorporates compounds like Ethyl 3-{[4-(methoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate. Haristoy et al. (2000) synthesized derivatives exhibiting smectic liquid crystalline phases, demonstrating the importance of the compound's derivatives in the development of advanced materials with specific electronic or optical properties Haristoy, S. Méry, B. Heinrich, L. Mager, J. Nicoud, D. Guillon, Liquid Crystals.

properties

IUPAC Name

ethyl 3-[(4-methoxycarbonylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO6S2/c1-3-26-19(22)16-17(14-6-4-5-7-15(14)27-16)28(23,24)20-13-10-8-12(9-11-13)18(21)25-2/h4-11,20H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVYLLCXDBIBNSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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